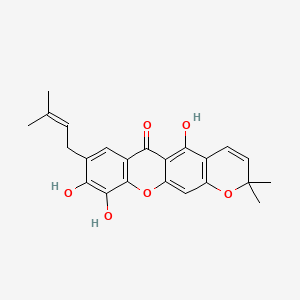
7-Prenyljacareubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Prenyljacareubin is a natural xanthone compound found in the stem barks of Garcinia paucinervis . It is characterized by its yellow crystalline solid form and special aromatic odor . This compound has shown moderate cytotoxic activity against various cancer cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Prenyljacareubin can be synthesized through chemical reactions such as tandem reactions and photochemical reactions . These methods involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural plants. The extraction process typically includes grinding and leaching of the plant material, followed by solvent volatilization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Prenyljacareubin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Prenyljacareubin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and assays.
Medicine: Research is ongoing to explore its potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 7-Prenyljacareubin involves its interaction with cellular targets and pathways. It exerts its effects by inducing cytotoxicity in cancer cells, which may involve the disruption of cellular processes and the induction of apoptosis . The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Jacareubin: Another xanthone compound with similar cytotoxic properties.
Mangostin: A xanthone found in mangosteen with known anticancer properties.
Garcinone E: A xanthone with potent anticancer activity.
Uniqueness: 7-Prenyljacareubin is unique due to its specific prenylated structure, which contributes to its distinct biological activity and cytotoxic effects . Its moderate cytotoxic activity against a range of cancer cell lines makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCRWZDPJSICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
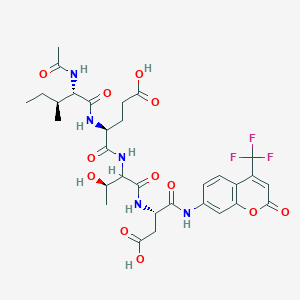
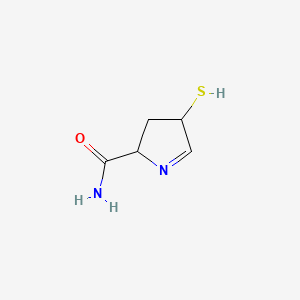
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/new.no-structure.jpg)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)
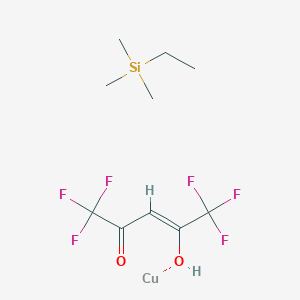
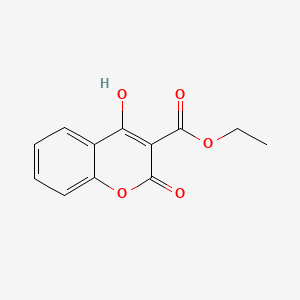
![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)
